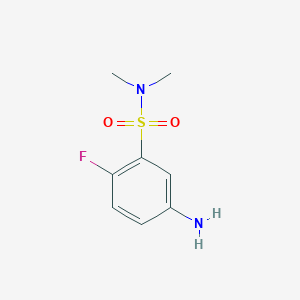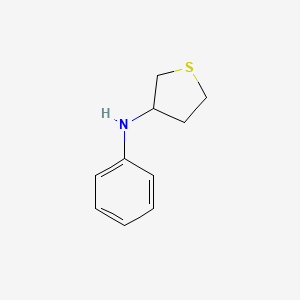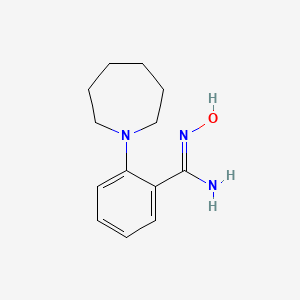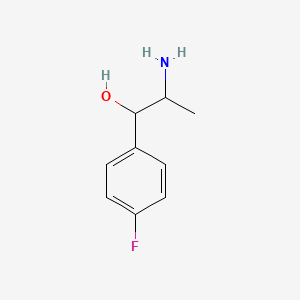amine hydrochloride CAS No. 1171904-72-5](/img/structure/B1519499.png)
[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride
説明
Molecular Structure Analysis
The InChI code for “3-(4-Fluorophenoxy)propylamine hydrochloride” is 1S/C10H14FNO/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6,12H,2,7-8H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“3-(4-Fluorophenoxy)propylamine hydrochloride” is a liquid at room temperature . More detailed physical and chemical properties might be available from the manufacturer or supplier.科学的研究の応用
1. Environmental Phenol Assessment
A study assessed exposure to various environmental phenols, including 3-(4-Fluorophenoxy)propylamine hydrochloride, among pregnant women. The research aimed to understand the presence and impact of these phenols, which are commonly found in consumer and personal care products, pesticides, and food processing. The study measured urinary concentrations of these phenols, noting differences based on race, ethnicity, and geographic location, which may suggest varying levels of exposure. This research is crucial for developing protocols in larger studies and for understanding potential exposure risks associated with these phenols (Mortensen et al., 2014).
2. Oxidative Stress and Inflammation
Another study explored the relationship between urinary phenol and paraben concentrations, including 3-(4-Fluorophenoxy)propylamine hydrochloride, and markers of oxidative stress and inflammation among pregnant women in Puerto Rico. The findings suggest a potential link between exposure to these chemicals during pregnancy and increased oxidative stress and inflammation, which may impact birth outcomes and overall health. This research emphasizes the need for further investigation into the effects of these compounds on human health (Watkins et al., 2015).
3. Genotypic Associations with Urothelial Cancer
Research has also been conducted on the association of genotypes of enzymes responsible for activating carcinogens, including the metabolism of aromatic amines similar to 3-(4-Fluorophenoxy)propylamine hydrochloride, with urothelial cancer in a Japanese population. This study provides insights into the genetic risk factors associated with the bioactivation of carcinogenic compounds and the potential for these compounds to contribute to cancer risk (Ozawa et al., 2002).
These studies collectively enhance our understanding of the potential impacts of 3-(4-Fluorophenoxy)propylamine hydrochloride in various contexts, including environmental exposure, health implications, and genetic associations with disease. Further research is essential to fully comprehend the breadth of its applications and effects.
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-(4-fluorophenoxy)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYKECGFWPZOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorophenoxy)propyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519416.png)
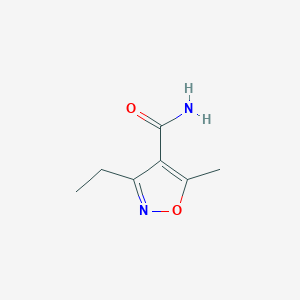
![{[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1519420.png)
![4-hydroxy-1-[3-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519421.png)
![2-{[(1-ethylpyrrolidin-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B1519422.png)
![3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1519423.png)
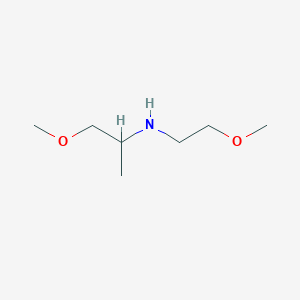
![[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]dimethylamine](/img/structure/B1519426.png)


